Cépham-C déacétylé

Vue d'ensemble

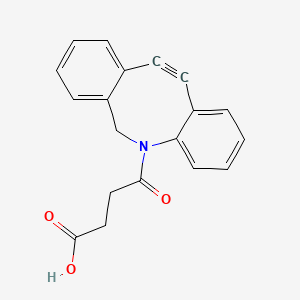

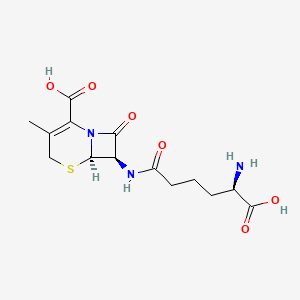

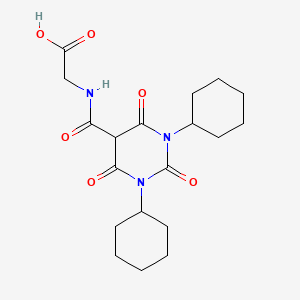

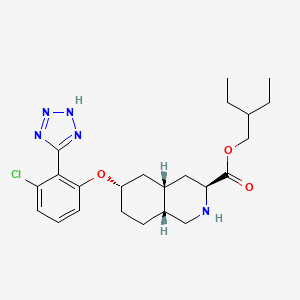

Description

Deacetoxycephalosporin C is a crucial intermediate in the biosynthesis of cephalosporin antibiotics. It is derived from penicillin N and plays a significant role in the production of various cephalosporin derivatives, which are widely used to treat bacterial infections. The compound is known for its beta-lactam ring, which is essential for its antibacterial activity.

Applications De Recherche Scientifique

Deacetoxycephalosporin C has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various cephalosporin antibiotics.

Biology: It is used to study the biosynthesis pathways of beta-lactam antibiotics.

Medicine: Research focuses on developing new cephalosporin derivatives with improved efficacy and reduced resistance.

Industry: It is crucial in the large-scale production of cephalosporin antibiotics.

Mécanisme D'action

Deacetoxycephalosporin C exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Orientations Futures

The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .

Analyse Biochimique

Biochemical Properties

Deacetoxycephalosporin C interacts with the enzyme Deacetoxycephalosporin-C synthase, an iron (II) and 2-oxoglutarate-dependent oxygenase . This enzyme catalyzes the conversion of penicillin N to Deacetoxycephalosporin C . The interaction between Deacetoxycephalosporin C and this enzyme is crucial for the biosynthesis of cephalosporin antibiotics .

Cellular Effects

The effects of Deacetoxycephalosporin C on cellular processes are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, Deacetoxycephalosporin C influences cellular metabolism by participating in the conversion of penicillin N to cephalosporin .

Molecular Mechanism

The molecular mechanism of Deacetoxycephalosporin C involves its conversion to cephalosporin C through a series of enzymatic reactions. The enzyme Deacetoxycephalosporin-C synthase catalyzes the conversion of penicillin N to Deacetoxycephalosporin C, a key step in the biosynthesis of cephalosporin .

Temporal Effects in Laboratory Settings

The effects of Deacetoxycephalosporin C over time in laboratory settings are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, the stability and degradation of Deacetoxycephalosporin C can influence the efficiency of cephalosporin production .

Metabolic Pathways

Deacetoxycephalosporin C is involved in the metabolic pathway for the biosynthesis of cephalosporin antibiotics. This pathway involves the conversion of penicillin N to Deacetoxycephalosporin C, catalyzed by the enzyme Deacetoxycephalosporin-C synthase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deacetoxycephalosporin C is synthesized from penicillin N through a series of enzymatic reactions. The key enzyme involved is deacetoxycephalosporin-C synthase, which catalyzes the ring expansion of penicillin N to form deacetoxycephalosporin C. This reaction requires the presence of 2-oxoglutarate and oxygen as co-substrates .

Industrial Production Methods

In industrial settings, deacetoxycephalosporin C is produced through fermentation processes using genetically modified strains of Penicillium chrysogenum or Acremonium chrysogenum. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of deacetoxycephalosporin C from penicillin N .

Analyse Des Réactions Chimiques

Types of Reactions

Deacetoxycephalosporin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deacetylcephalosporin C.

Reduction: Reduction reactions can modify the beta-lactam ring, altering its antibacterial properties.

Substitution: Substitution reactions can introduce different side chains, leading to the formation of various cephalosporin derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various acylating agents are employed to introduce new side chains.

Major Products

The major products formed from these reactions include different cephalosporin antibiotics, each with unique antibacterial properties and spectra of activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cephalosporin C: Another intermediate in the biosynthesis of cephalosporin antibiotics.

Penicillin N: The precursor from which deacetoxycephalosporin C is synthesized.

Deacetylcephalosporin C: An oxidized form of deacetoxycephalosporin C.

Uniqueness

Deacetoxycephalosporin C is unique due to its role in the biosynthesis pathway of cephalosporin antibiotics. Unlike penicillin N, it has a beta-lactam ring that is crucial for its antibacterial activity. Compared to cephalosporin C, it is an earlier intermediate, making it a key target for genetic and enzymatic modifications to produce various cephalosporin derivatives .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

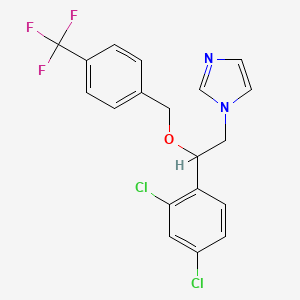

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)

![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)